L-Lactic acid

Catalog No.
S533350
CAS No.
79-33-4
M.F
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Lactic acid

CAS Number

79-33-4

Product Name

L-Lactic acid

IUPAC Name

(2S)-2-hydroxypropanoic acid

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1

InChI Key

JVTAAEKCZFNVCJ-REOHCLBHSA-N

SMILES

CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

2 Hydroxypropanoic Acid, 2 Hydroxypropionic Acid, 2-Hydroxypropanoic Acid, 2-Hydroxypropionic Acid, Ammonium Lactate, D Lactic Acid, D-Lactic Acid, L Lactic Acid, L-Lactic Acid, Lactate, Lactate, Ammonium, Lactic Acid, Propanoic Acid, 2-Hydroxy-, (2R)-, Propanoic Acid, 2-Hydroxy-, (2S)-, Sarcolactic Acid

Canonical SMILES

CC(C(=O)O)O

Isomeric SMILES

C[C@@H](C(=O)O)O

Description

The exact mass of the compound L-Lactic acid is 90.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Lactates. It belongs to the ontological category of (2S)-2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Chelating Agents;Preservatives and Antioxidants;Processing Aids and Additives. However, this does not mean our product can be used or applied in the same or a similar way.

Bioplastics Development

  • L-lactic acid is a primary building block for polylactic acid (PLA), a biodegradable and biocompatible plastic. Researchers are investigating ways to improve PLA's properties, such as heat resistance and elasticity, to broaden its applications in packaging, textiles, and medical devices.

Drug Delivery Systems

  • The controlled release properties of L-lactic acid polymers make them promising candidates for drug delivery systems. Scientists are designing nanoparticles and hydrogels from lactic acid for targeted drug delivery and sustained release of therapeutics. )

Fermentation and Food Science

  • L-lactic acid is a key product of bacterial fermentation, a process used in food production. Research in this area focuses on optimizing fermentation processes to improve the yield and quality of fermented foods like yogurt, cheese, and sauerkraut. Additionally, scientists are exploring the use of L-lactic acid as a natural preservative in food products. Source: ScienceDirect on Lactic Acid Bacteria and Fermentation:

Medical Applications

  • L-lactate plays a role in human metabolism and is a natural component of muscle tissue. Researchers are investigating the potential therapeutic applications of L-lactate in various conditions, including muscle fatigue and recovery, and even certain cancers. )

L-Lactic acid, with the chemical formula C3H6O3C_3H_6O_3, is an organic compound classified as an alpha-hydroxy acid due to the presence of a hydroxyl group adjacent to a carboxyl group. It is a chiral molecule, existing in two enantiomeric forms: L-lactic acid (the naturally occurring form) and D-lactic acid. L-Lactic acid is typically produced during anaerobic respiration in muscles and is commonly found in fermented dairy products such as yogurt and sour milk. It appears white in solid form and colorless when dissolved in water, making it hygroscopic and miscible with various solvents .

L-Lactic acid plays a crucial role in cellular metabolism. During strenuous exercise, muscle cells rely on anaerobic respiration to generate energy. This process breaks down glucose into pyruvate, which can be converted to L-lactate. The accumulation of L-lactate contributes to muscle fatigue, often referred to as "burning" [].

In some organisms, L-lactate serves as a precursor for various biochemical pathways, including the synthesis of other organic acids and amino acids.

  • Skin contact: May cause irritation, redness, or burning.
  • Eye contact: May cause irritation, watering, or blurred vision.
  • Ingestion: High doses can cause stomach upset or diarrhea.
, primarily involving its conversion to other compounds through metabolic pathways or synthetic processes. A significant reaction is its conversion from pyruvate during anaerobic glycolysis, catalyzed by lactate dehydrogenase:

Glucose2L Lactic Acid+2ATP\text{Glucose}\rightarrow 2\text{L Lactic Acid}+2\text{ATP}

This reaction highlights the role of L-lactic acid in energy production under low oxygen conditions . Additionally, L-lactic acid can be esterified to form lactate esters or polymerized to produce polylactic acid, a biodegradable plastic .

L-Lactic acid can be synthesized through various methods:

  • Fermentation: This is the most common method, utilizing bacteria such as Lactobacillus species that convert carbohydrates (like glucose) into L-lactic acid under anaerobic conditions.
  • Chemical Synthesis: This involves the hydrolysis of lactonitrile or the reaction of acetaldehyde with hydrogen cyanide followed by hydrolysis .
  • Biotechnological Approaches: These include using genetically modified organisms to enhance yield and purity during fermentation processes.

L-Lactic acid has diverse applications across various industries:

  • Food Industry: Used as a preservative and flavoring agent in dairy products and pickled vegetables.
  • Pharmaceuticals: Acts as a pH regulator and is involved in drug formulation.
  • Biodegradable Plastics: Serves as a monomer for polylactic acid production, which is used in packaging materials and disposable items.
  • Cosmetics: Employed for its moisturizing properties and as an exfoliant in skincare products .

Research indicates that L-lactic acid interacts with various biological systems. For example, it has been studied for its role in modulating immune responses and influencing metabolic pathways related to energy production. Interaction studies also explore how L-lactic acid affects cellular signaling pathways and its potential therapeutic roles in conditions like lactic acidosis .

L-Lactic acid shares similarities with several other organic acids, particularly those within the same biochemical pathways or structural categories. Here are some comparable compounds:

CompoundStructureUnique Features
D-Lactic AcidC3H6O3C_3H_6O_3Mirror image of L-lactic acid; less common in human metabolism.
Acetic AcidC2H4O2C_2H_4O_2Simpler structure; less acidic than L-lactic acid; used widely as a food preservative.
Pyruvic AcidC3H4O3C_3H_4O_3Precursor to L-lactic acid; involved in aerobic respiration.
Citric AcidC6H8O7C_6H_8O_7Found in citrus fruits; plays a central role in the Krebs cycle.
Malic AcidC4H6O5C_4H_6O_5Involved in fruit metabolism; contributes to sour taste.

L-Lactic acid's unique stereochemistry (as an optically active compound) differentiates it from these acids, influencing its biological roles and applications . Its greater acidity compared to acetic acid makes it more effective in certain applications, such as food preservation and pH regulation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; NKRA
Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS]
Liquid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

90.031694049 g/mol

Monoisotopic Mass

90.031694049 g/mol

Heavy Atom Count

6

Appearance

Solid powder

Melting Point

16.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F9S9FFU82N

Related CAS

26811-96-1

GHS Hazard Statements

Aggregated GHS information provided by 1170 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1170 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1169 of 1170 companies with hazard statement code(s):;
H315 (90.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prevention of pregnancy

Pharmacology

Lactic Acid, L- is the levorotatory isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).

Pictograms

Irritant

Corrosive;Irritant

Other CAS

79-33-4

Wikipedia

L-lactic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Chelating Agents;Preservatives and Antioxidants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> EU pediatric investigation plans
Fragrance Ingredients

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Propanoic acid, 2-hydroxy-, (2S)-: ACTIVE

Dates

Modify: 2023-08-15
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2: Batool F, Strub M, Petit C, Bugueno IM, Bornert F, Clauss F, Huck O, Kuchler-Bopp S, Benkirane-Jessel N. Periodontal Tissues, Maxillary Jaw Bone, and Tooth Regeneration Approaches: From Animal Models Analyses to Clinical Applications. Nanomaterials (Basel). 2018 May 16;8(5). pii: E337. doi: 10.3390/nano8050337. Review. PubMed PMID: 29772691.
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8: Kimoto-Nira H. New lactic acid bacteria for skin health via oral intake of heat-killed or live cells. Anim Sci J. 2018 Apr 26. doi: 10.1111/asj.13017. [Epub ahead of print] Review. PubMed PMID: 29696746.
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13: Kamenisch Y, Ivanova I, Drexler K, Berneburg M. UVA, Metabolism and Melanoma: UVA makes Melanoma hungry for metastasis. Exp Dermatol. 2018 Apr 15. doi: 10.1111/exd.13561. [Epub ahead of print] Review. PubMed PMID: 29658146.
14: Swider E, Koshkina O, Tel J, Cruz LJ, de Vries IJM, Srinivas M. Customizing poly(lactic-co-glycolic acid) particles for biomedical applications. Acta Biomater. 2018 Apr 11. pii: S1742-7061(18)30196-X. doi: 10.1016/j.actbio.2018.04.006. [Epub ahead of print] Review. PubMed PMID: 29653217.
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17: Balmaseda A, Bordons A, Reguant C, Bautista-Gallego J. Non-Saccharomyces in Wine: Effect Upon Oenococcus oeni and Malolactic Fermentation. Front Microbiol. 2018 Mar 23;9:534. doi: 10.3389/fmicb.2018.00534. eCollection 2018. Review. PubMed PMID: 29628914; PubMed Central PMCID: PMC5876288.
18: Łukasik J, Salminen S, Szajewska H. Rapid review shows that probiotics and fermented infant formulas do not cause d-lactic acidosis in healthy children. Acta Paediatr. 2018 Mar 30. doi: 10.1111/apa.14338. [Epub ahead of print] Review. PubMed PMID: 29603358.
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